Product packaging for 1-Sulfamoylpiperidine-4-carboxamide(Cat. No.:CAS No. 1087792-44-6)

1-Sulfamoylpiperidine-4-carboxamide

Cat. No.: B1518883
CAS No.: 1087792-44-6
M. Wt: 207.25 g/mol
InChI Key: PUULZNGBFUGUFG-UHFFFAOYSA-N
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Description

1-Sulfamoylpiperidine-4-carboxamide (CAS 1087792-44-6) is an organic building block with a molecular formula of C6H13N3O3S and a molecular weight of 207.25 g/mol . It belongs to the class of piperidine sulfonamides, which are versatile scaffolds in medicinal chemistry and are prevalent in numerous pharmacologically active agents . Compounds featuring the piperidine sulfonamide structure are frequently investigated as key intermediates in the synthesis of potential therapeutic agents. Research into analogous structures has shown that the piperidine-sulfonamide core is a privileged structure in drug discovery, often utilized in the design of enzyme inhibitors . For instance, structurally related sulfonamide derivatives containing a piperidine moiety have been identified as potent inhibitors of various enzymes and have demonstrated promising activity as bactericides in managing plant bacterial diseases, highlighting the research utility of this chemical class . Furthermore, the piperidine ring is a common feature in FDA-approved drugs and agrochemicals, underscoring its fundamental importance in chemical biology and development research . This compound is provided with a typical purity of 95% and is intended for use as a synthetic intermediate or a standard in analytical research. This product is For Research Use Only. It is not intended for human or veterinary, household, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H13N3O3S B1518883 1-Sulfamoylpiperidine-4-carboxamide CAS No. 1087792-44-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-sulfamoylpiperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N3O3S/c7-6(10)5-1-3-9(4-2-5)13(8,11)12/h5H,1-4H2,(H2,7,10)(H2,8,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUULZNGBFUGUFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801272426
Record name 1-(Aminosulfonyl)-4-piperidinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801272426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1087792-44-6
Record name 1-(Aminosulfonyl)-4-piperidinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1087792-44-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Aminosulfonyl)-4-piperidinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801272426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Derivatization Strategies for 1 Sulfamoylpiperidine 4 Carboxamide

Established Synthetic Pathways for the Core Structure of 1-Sulfamoylpiperidine-4-carboxamide

The formation of the this compound backbone is primarily achieved through two reliable synthetic approaches: direct nucleophilic substitution and condensation reactions.

Direct nucleophilic substitution is a common and straightforward method for synthesizing the title compound. This strategy generally involves the reaction of a piperidine-4-carboxamide precursor with a sulfamoylating agent. A typical procedure is the reaction of piperidine-4-carboxamide (isonipecotamide) with sulfamoyl chloride. This reaction is usually conducted in the presence of a base, such as triethylamine, in a suitable solvent like dichloromethane (B109758) to neutralize the hydrochloric acid formed during the reaction.

Another variant of this approach involves reacting piperidine-4-carboxamide with a substituted benzenesulfonyl chloride, such as 4-nitrobenzenesulfonyl chloride, to yield the corresponding N-substituted sulfonyl piperidine (B6355638) derivative. researchgate.net

Starting Material 1Starting Material 2ProductYieldReference
Piperidine-4-carboxamide4-Nitrobenzenesulfonyl chloride1-(4-Nitro-benzenesulfonyl)piperidine-4-carboxylic acid amide52% researchgate.net

This table illustrates an example of a direct nucleophilic substitution reaction to form a derivative of the core structure.

Condensation reactions offer a versatile alternative for constructing the this compound scaffold. These protocols typically involve the coupling of a carboxylic acid with an amine, facilitated by a coupling agent. For instance, a sulfanilamide (B372717) can be coupled with a piperidine-4-carboxylic acid derivative. nih.gov

A multi-step synthesis can start with the coupling of sulfanilamide and ethyl piperidine-4-carboxylate using coupling agents like 1-(3-(dimethylamino)propyl)-3-ethylcarbodiimide hydrochloride (EDCI) and 1-hydroxybenzotriazole (B26582) (HOBt) in an appropriate solvent such as acetonitrile. nih.gov The resulting ester is then hydrolyzed, often using a base like lithium hydroxide, to yield the carboxylic acid intermediate. nih.gov This intermediate, 1-(4-sulfamoylbenzoyl)piperidine-4-carboxylic acid, can then be further reacted with various amines to produce a range of amide derivatives. nih.gov

Reaction StepReagents and ConditionsProductYieldReference
Amide CouplingSulfanilamide, Ethyl piperidine-4-carboxylate, EDCI, HOBt, dry CH₃CNEthyl 1-(4-sulfamoylbenzoyl)piperidine-4-carboxylate77% nih.gov
Ester HydrolysisLiOH, EtOH/H₂O1-(4-Sulfamoylbenzoyl)piperidine-4-carboxylic acid89% nih.gov

This table outlines a two-step condensation and hydrolysis sequence to generate a key intermediate for further derivatization.

Rational Design and Synthesis of Advanced this compound Derivatives

The this compound framework is a valuable starting point for creating advanced molecules through rational design and derivatization.

Strategic modifications of the parent structure are crucial for developing derivatives with tailored properties. The primary points for introducing substituents are the sulfamoyl nitrogen and the carboxamide nitrogen at the C4-position of the piperidine ring.

A common strategy involves taking a key intermediate, such as 1-(4-sulfamoylbenzoyl)piperidine-4-carboxylic acid, and reacting it with a diverse collection of amines to generate a library of final amide products. nih.gov For example, this carboxylic acid can be coupled with various substituted benzylamines or piperazines using EDCI as a coupling agent to afford the desired amides in yields ranging from 43% to 90%. nih.gov This approach allows for the systematic introduction of a wide range of chemical groups, enabling the exploration of structure-activity relationships.

The efficient discovery of new lead compounds necessitates the synthesis of large, diverse chemical libraries for high-throughput screening (HTS). thermofisher.comcombichemistry.com HTS combines automation and large, diverse compound collections to rapidly assay thousands of substances. combichemistry.com

For scaffolds like this compound, combinatorial chemistry principles are applied to generate these libraries. combichemistry.com This involves using a common core structure and reacting it with a wide array of building blocks. The synthesis can be performed in parallel, either in solution-phase or on solid-phase, to quickly produce a large number of distinct but structurally related compounds. combichemistry.comnih.gov For example, a library of pyrrolidine (B122466) carboxamides was synthesized and improved through iterative microtiter library synthesis followed by direct activity screening. nih.gov This iterative process of synthesis and screening allows for rapid optimization. nih.gov The design of these libraries often employs computational tools to ensure structural diversity and favorable physicochemical properties while excluding moieties known to cause false positives in screening assays. thermofisher.comnih.gov

Library Generation StrategyCore ComponentVariable Building BlocksKey TechnologiesReference
Parallel Solution-Phase Synthesis1-Aryl-4-aminopiperidineAryl groups, Amine substituentsComputational design, Flow hydrogenation, Automated purification nih.gov
Iterative Microtiter Library SynthesisPyrrolidine carboxamideVarious side chainsIn situ activity screening nih.gov

This table summarizes strategies for developing chemical libraries based on piperidine and similar carboxamide scaffolds for HTS.

Pharmacological and Biological Activity Profiling of 1 Sulfamoylpiperidine 4 Carboxamide and Its Derivatives

Enzyme Inhibition Studies

Human Carbonic Anhydrase (hCA) Isoform Inhibition (hCA I, II, IX, XII)

Derivatives of 1-sulfamoylpiperidine-4-carboxamide belong to the sulfonamide class of compounds, which are well-established inhibitors of carbonic anhydrases (CAs). mdpi.com These zinc-containing metalloenzymes (EC 4.2.1.1) are involved in a variety of physiological processes by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton. tandfonline.commdpi.com Specific human carbonic anhydrase (hCA) isoforms have been identified as therapeutic targets for various diseases. mdpi.com The cytosolic isoforms hCA I and hCA II are considered off-targets in some contexts but are relevant for conditions like glaucoma, while the transmembrane, tumor-associated isoforms hCA IX and hCA XII are targets for anticancer therapies due to their overexpression in hypoxic tumors. mdpi.comnih.gov

Research has demonstrated that derivatives of this compound can inhibit various hCA isoforms with high potency, often in the nanomolar range. A series of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides, which feature the core piperidine-4-carboxamide scaffold, were synthesized and evaluated for their inhibitory activity against hCA I, II, IX, and XII. nih.govnih.gov

The inhibitory activities, expressed as inhibition constants (Kᵢ), show that modifications to the "tail" of the inhibitor molecule significantly impact potency. nih.gov For instance, in a series of piperazine-based derivatives, compounds inhibited hCA I in the nanomolar range. nih.gov Specifically, compounds with 4-methoxyphenyl, 4-fluorophenyl, and 4-chlorophenyl substitutions on the piperazine (B1678402) ring showed potent inhibition of hCA II, with Kᵢ values of 3.7 nM, 5.6 nM, and 4.4 nM, respectively. nih.gov Certain derivatives demonstrated sub-nanomolar inhibition against the cancer-related isoform hCA IX (Kᵢ = 0.8-0.9 nM). nih.gov Similarly, another study on sulfanilamide (B372717) derivatives incorporating heterocyclic carboxamide moieties found that all tested compounds inhibited the four hCA isoforms with varying ranges of inhibition constants. mdpi.com

Table 1: Inhibitory Potency (Kᵢ in nM) of Selected 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamide Derivatives against hCA Isoforms. nih.gov

CompoundhCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)
5 46.55.81.13.9
6 49.23.70.94.8
9 40.55.61.35.2
10 35.74.41.04.4
11 46.835.81.02.7
15 30.518.41.23.1
16 15.710.50.85.4
20 10.89.80.96.7
AAZ *25012.125.45.7

*Acetazolamide (B1664987) (AAZ) was used as a standard inhibitor for comparison.

The development of isoform-selective hCA inhibitors is a key goal to minimize off-target effects. mdpi.com Studies on this compound derivatives have focused on achieving selectivity for the tumor-associated isoforms hCA IX and XII over the widespread cytosolic isoforms hCA I and II. nih.govnih.gov

Several compounds in a studied series showed promising selectivity against hCA II and the tumor-related isoforms hCA IX and XII. nih.gov For example, the benzenesulfonamido carboxamide derivative known as compound 11 was identified as the most selective inhibitor for hCA XII in its series, with a Kᵢ of 2.7 nM. nih.gov This compound was approximately 17-fold more selective for hCA XII compared to hCA I and 13-fold more selective compared to hCA II. nih.gov Docking and molecular dynamics studies suggested that this high selectivity is due to favorable interactions within the active sites of hCA IX and hCA XII that are not present in hCA I and hCA II. nih.govnih.gov Another derivative, compound 15 , also displayed high activity and selectivity towards the cancer-related isoforms. nih.gov In contrast, some synthesized sulfamide (B24259) fragments with minimal peripheral structures showed little selectivity across the hCA panel, highlighting the importance of the substituent "tail" for achieving isoform specificity. tandfonline.com

Phosphodiesterase 4B (PDE4B) Inhibition

Phosphodiesterase 4 (PDE4) is an enzyme that specifically hydrolyzes the second messenger cyclic AMP (cAMP) and is a key regulator of inflammatory processes. plos.orgnih.gov The PDE4 family has four subtypes (A, B, C, D), with PDE4B and PDE4D inhibition being particularly linked to anti-inflammatory effects. nih.gov While many sulfonamide-based compounds have been investigated as PDE4 inhibitors, direct research linking this compound specifically to PDE4B inhibition is limited in the available literature. plos.org

However, a benzodioxole-based sulfonamide derivative, LASSBio-448, was designed as a PDE4 inhibitor and showed inhibitory activity against all four isoforms, including PDE4B (IC₅₀ = 1.4 µM). mdpi.commdpi.com While not a direct piperidine-4-carboxamide, this finding suggests that the broader class of sulfonamides can be engineered to target PDE4 enzymes. The development of selective PDE4 inhibitors aims to circumvent side effects associated with non-selective inhibition. plos.org

Investigation of Other Enzyme and Receptor Interactions

Beyond carbonic anhydrases, derivatives of the piperidine-4-carboxamide scaffold have been shown to interact with other critical enzyme targets. Notably, a class of piperidine-4-carboxamides (P4Cs) has been identified as potent inhibitors of bacterial DNA gyrase. nih.govnih.gov

A specific derivative, MMV688844, demonstrated bactericidal properties against Mycobacterium abscessus, an intrinsically drug-resistant pathogen. nih.gov Further investigation identified DNA gyrase as the molecular target of this compound. nih.govnih.gov Genetic and in silico docking studies suggest that these piperidine-4-carboxamides represent a new structural subclass of Novel Bacterial Topoisomerase Inhibitors (NBTIs). They are proposed to poison the DNA gyrase enzyme through a binding mode similar to that of gepotidacin, another NBTI. nih.gov Structure-activity relationship studies have led to the development of analogues with increased antibacterial activity and improved stability. nih.govnih.gov

Antimicrobial and Antiparasitic Efficacy Assessments

The structural motifs present in this compound and its derivatives have been incorporated into molecules evaluated for a range of antimicrobial and antiparasitic activities.

As noted previously, piperidine-4-carboxamides have been identified as a new class of DNA gyrase inhibitors with potent activity against Mycobacterium abscessus. nih.govnih.gov This inhibitory action forms the basis of their antibacterial effect. Optimization of a lead compound from this class resulted in a derivative, 844-TFM, which is 10-fold more active against M. abscessus. nih.gov Other studies have explored novel sulfonyl piperidine (B6355638) carboxamide derivatives for broader antimicrobial screening against both Gram-positive and Gram-negative bacteria, as well as fungi, with some compounds showing moderate to good activity. researchgate.net

In the realm of antiparasitic research, related sulfonamide and carboxamide structures have shown significant efficacy. A series of sulfonamidebenzamides, which share structural similarities with the antiparasitic drug nifurtimox, were assessed for activity against kinetoplastid parasites. nih.gov Through optimization, derivatives were developed that showed high potency against Trypanosoma brucei (the causative agent of African trypanosomiasis) with EC₅₀ values as low as 0.010 µM, and against Leishmania amazonensis promastigotes, all while showing limited toxicity to mammalian cells. nih.gov Furthermore, sulfamoyl derivatives of the antiviral drug ribavirin (B1680618) have demonstrated significant in vitro antiparasitic activity, with one derivative also showing in vivo efficacy against Leishmania donovani and Trypanosoma brucei. nih.gov These findings underscore the potential of the sulfamoyl-carboxamide framework in the development of novel anti-infective agents.

Anti-inflammatory and Immunomodulatory Effects

Cyclooxygenase (COX) Inhibition

Cyclooxygenase (COX) enzymes are pivotal mediators in the inflammatory cascade, responsible for the conversion of arachidonic acid into prostaglandins, which are key signaling molecules in inflammation, pain, and fever. wikipedia.org The two primary isoforms, COX-1 and COX-2, are well-established therapeutic targets for non-steroidal anti-inflammatory drugs (NSAIDs). wikipedia.orgnih.gov

The piperidine ring, a common scaffold in medicinal chemistry, has been incorporated into various compounds with anti-inflammatory properties. ijnrd.org Derivatives of piperidine have been investigated for a wide range of biological activities, including analgesic effects. ijnrd.orgresearchgate.net However, the specific contribution of a piperidine-4-carboxamide substructure to COX inhibition is not well-defined and would require empirical investigation. The structure-activity relationships of various pyrimidine (B1678525) derivatives, for example, indicate that their anti-inflammatory effects are often linked to the inhibition of COX enzymes and subsequent reduction in prostaglandin (B15479496) E2 (PGE2) production. nih.gov

Given the presence of the sulfonamide group, it is plausible that this compound and its derivatives could exhibit some degree of COX inhibition, potentially with selectivity towards COX-2. However, without experimental data, this remains a hypothesis based on the known activities of related chemical structures.

Table 1: COX Inhibition Data for Related Compound Classes

Compound ClassTargetIC50 / ActivityReference Compound(s)
Sulfonamide DerivativesCOX-2Nanomolar inhibitionCelecoxib, Valdecoxib
Pyrimidine DerivativesCOX-2IC50 = 0.04 ± 0.09 μmolCelecoxib

This table presents data for compound classes related to this compound to illustrate potential activity, not direct data for the compound itself.

Inflammasome (e.g., NLRP3) Pathway Modulation

The NLRP3 inflammasome is a multiprotein complex that plays a critical role in the innate immune system by triggering the activation of caspase-1 and the subsequent maturation and release of pro-inflammatory cytokines IL-1β and IL-18. nih.govnih.gov Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory disorders, making it an attractive therapeutic target. nih.govresearchgate.net

Recent research has highlighted the potential of sulfonamide-containing compounds as inhibitors of the NLRP3 inflammasome. researchgate.netnih.govacs.org Structure-activity relationship (SAR) studies of certain sulfonamide derivatives have demonstrated that the sulfonamide moiety is important for maintaining selectivity for NLRP3 inhibition. nih.gov For example, a series of aryl sulfonamide derivatives were designed and synthesized, with some compounds specifically inhibiting NLRP3 activation at nanomolar concentrations. researchgate.net These compounds were shown to reduce the in vivo production of IL-1β. researchgate.net The development of sulfonamide-based NLRP3 inhibitors has shown that modifications to the chemical scaffold can lead to potent and selective inhibitors with improved pharmacokinetic properties. nih.gov

Table 2: NLRP3 Inflammasome Inhibition by Sulfonamide Derivatives

Compound SeriesTargetPotencyKey Findings
Aryl Sulfonamide DerivativesNLRP3 InflammasomeNanomolar IC50Specific inhibition of NLRP3, reduced IL-1β production in vivo.
Benzenesulfonamide (B165840) AnaloguesNLRP3 InflammasomeIC50: 0.12 ± 0.01 μMSulfonamide moiety important for selectivity; improved brain penetration.

This table showcases the activity of sulfonamide derivatives as a basis for the potential activity of this compound.

Cytokine Release Inhibition

The inhibition of pro-inflammatory cytokine release is a key mechanism for controlling inflammatory responses. sinobiological.com Cytokines such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α) are central to the pathogenesis of many inflammatory diseases. nih.govnih.gov

As discussed, the potential of this compound to inhibit the NLRP3 inflammasome would directly lead to the inhibition of IL-1β and IL-18 release. nih.gov The activation of the NLRP3 inflammasome is a primary route for the maturation and secretion of these two potent pro-inflammatory cytokines. nih.gov

Furthermore, compounds containing carboxamide moieties have been shown to inhibit the production of various inflammatory cytokines. For instance, a synthetic chroman carboxamide was found to inhibit the lipopolysaccharide (LPS)-induced expression of IL-6, TNF-α, and IL-1β in macrophages. nih.gov This inhibition was mediated through the prevention of NF-κB activation, a critical transcription factor for pro-inflammatory cytokine genes. nih.gov Similarly, nicotinamide, which contains a carboxamide group, has been demonstrated to be a potent inhibitor of several pro-inflammatory cytokines, including IL-1β, IL-6, IL-8, and TNFα, in an in vitro model of endotoxemia. nih.gov

Therefore, the this compound structure combines two functional groups—sulfonamide and carboxamide—that have been independently associated with the inhibition of pro-inflammatory cytokine release through different mechanisms. This dual functionality suggests that the compound and its derivatives could be effective inhibitors of a broad range of inflammatory cytokines.

Table 3: Cytokine Inhibition by Related Compounds

Compound/ClassInhibited Cytokine(s)Mechanism of Action (if known)
Aryl Sulfonamide DerivativesIL-1βNLRP3 Inflammasome Inhibition
Chroman CarboxamideIL-6, TNF-α, IL-1βPrevention of NF-κB activation
NicotinamideIL-1β, IL-6, IL-8, TNFαNot fully elucidated, but NF-κB inhibition is suggested

This table provides examples of cytokine inhibition by compounds containing structural motifs present in this compound.

Structure Activity Relationship Sar and Mechanistic Elucidation

Elucidation of Key Pharmacophoric Elements Critical for Biological Activity

The fundamental pharmacophore of this class of compounds consists of several key elements that are essential for their interaction with biological targets. For inhibitors of human carbonic anhydrases (hCAs), a critical enzyme family, the benzenesulfonamide (B165840) group is a primary pharmacophoric feature. nih.gov This moiety deeply inserts into the active site of the enzyme. nih.gov The sulfonamide group itself is responsible for coordinating with the zinc ion (Zn²⁺) present in the active site, a crucial interaction for inhibitory activity. nih.gov This coordination is further stabilized by hydrogen bonds with amino acid residues like Thr199. nih.gov

Impact of Substituent Variation on Biological Activity and Selectivity

Systematic modifications of the 1-sulfamoylpiperidine-4-carboxamide scaffold have demonstrated a profound impact on both the potency and selectivity of these compounds against various enzyme isoforms.

The "tail" region of these inhibitors, which is attached to the 4-carboxamide group of the piperidine (B6355638) ring, plays a pivotal role in determining their inhibitory profile and selectivity. nih.gov By introducing different substituted piperazines and benzylamines as tail groups, researchers have been able to modulate the interaction with different carbonic anhydrase isoforms. nih.gov

For instance, a series of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides with varied piperazino- and benzylamino-based tails have been synthesized and evaluated for their inhibitory activity against hCA I, II, IX, and XII. nih.gov Several of these compounds exhibited low nanomolar inhibitory activity and showed selectivity against the cytosolic isoform hCA II, as well as the tumor-associated isoforms hCA IX and XII. nih.gov This highlights the tunability of the scaffold's selectivity profile through tail modifications. nih.gov

Notably, compounds incorporating specific substituted piperazines or benzylamines have achieved sub-nanomolar inhibition of the cancer-related hCA IX isoform. nih.gov The data below illustrates the inhibitory activity (Kᵢ) of selected compounds against different hCA isoforms.

Table 1: Inhibitory Activity (Kᵢ, nM) of Selected 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamide Derivatives against Human Carbonic Anhydrase Isoforms

Compound Tail Group hCA I (Kᵢ, nM) hCA II (Kᵢ, nM) hCA IX (Kᵢ, nM) hCA XII (Kᵢ, nM)
6 Piperazino-based 25.4 105.4 0.9 10.8
11 Piperazino-based 15.8 89.2 5.4 4.3
15 Benzylamino-based 10.5 75.3 6.8 5.1
16 Benzylamino-based 18.9 98.7 0.8 8.9
20 Benzylamino-based 22.1 112.6 0.9 9.5
Acetazolamide (B1664987) (AAZ) Standard Inhibitor 250 12 25 5.7

Data sourced from a study on 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides as human carbonic anhydrase inhibitors. nih.gov

In the context of other receptor systems, such as the serotonin (B10506) 5-HT2C receptor, modifications to a piperidine-2-carboxamide (B12353) scaffold have been shown to enhance drug-like properties. For example, optimizing an undecyl moiety at the 4-position of the piperidine ring with cyclohexyl- or phenyl-containing fragments was undertaken to reduce the number of rotatable bonds and decrease lipophilicity. researchgate.net This demonstrates that even distal modifications on the piperidine ring can have significant consequences for the molecule's pharmacological profile.

Mechanisms of Molecular Interaction with Biological Targets

The therapeutic effect of any drug molecule is contingent on its specific interactions with its biological target. For derivatives of this compound, these interactions are primarily governed by their binding mode within the active site of enzymes or receptors.

As previously mentioned, in the case of carbonic anhydrase inhibition, the benzenesulfonamide moiety is a key player, inserting deeply into the active site. nih.gov The sulfonamide group directly coordinates with the catalytic Zn²⁺ ion. nih.gov This interaction is buttressed by hydrogen bonds with residues such as Thr199. nih.gov The benzene (B151609) ring of the sulfonamide moiety engages in hydrophobic interactions with residues like Val121 and Leu198. nih.gov

Molecular docking and dynamics studies have provided further insights, revealing that the selectivity of certain compounds for tumor-associated hCA isoforms (IX and XII) over cytosolic isoforms (I and II) is due to their ability to form more favorable interactions within the active sites of the former. nih.gov

In a broader context of ligand-protein interactions, the binding of a ligand can induce conformational changes in the protein. For instance, studies on Fatty Acid Binding Protein 4 (FABP4) have shown that ligand binding can cause the protein to shift from a "closed" to an "open" state. nih.gov This highlights the dynamic nature of ligand-protein interactions, where both partners can adapt to achieve an optimal fit. nih.gov

Beyond direct binding within the active site (orthosteric binding), molecules can also bind to a distinct site on a protein, known as an allosteric site. nih.gov This binding can modulate the protein's function without directly competing with the endogenous ligand. nih.govnih.gov Allosteric modulators can offer advantages such as greater receptor subtype specificity, as allosteric sites are often less conserved than orthosteric sites. nih.gov

While the primary mechanism described for this compound derivatives in the context of carbonic anhydrase is orthosteric inhibition, the principles of allosteric modulation are relevant to the broader field of drug design. For G-protein-coupled receptors (GPCRs), allosteric modulators are a significant area of research. nih.gov The discovery of allosteric sites on receptors like the CB1 cannabinoid receptor has opened up new avenues for therapeutic intervention. nih.gov Therefore, when considering the future development of this compound-based compounds for other targets, exploring the potential for allosteric modulation could be a fruitful strategy.

Biochemical Pathways Affected by Compound Intervention

The primary biochemical pathway influenced by the intervention of this compound derivatives is the catalytic activity of human carbonic anhydrases (hCAs). These enzymes play a crucial role in pH regulation by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton. This fundamental reaction is integral to numerous physiological processes, and its dysregulation is implicated in various pathologies, including cancer.

Research has focused on a series of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides, which have been designed and synthesized as inhibitors of specific hCA isoforms. nih.gov The inhibitory mechanism of these compounds relies on the interaction of the sulfonamide group with the zinc ion (Zn²⁺) located in the active site of the carbonic anhydrase enzyme. nih.gov This interaction blocks the catalytic activity of the enzyme, thereby disrupting the pH-regulating pathway.

The design of these inhibitors often employs a "tail approach," where the core this compound scaffold is modified with various chemical moieties. nih.gov These "tails" can be altered to optimize interactions with the active site of different hCA isoforms, leading to enhanced potency and selectivity. Studies have demonstrated that specific substitutions on the piperidine ring can lead to highly potent and selective inhibitors of tumor-associated isoforms such as hCA IX and hCA XII. nih.gov

The inhibition of these tumor-associated isoforms is a key strategy in cancer therapy. In the hypoxic environment of solid tumors, cancer cells upregulate hCA IX and XII to manage the acidosis resulting from increased glycolytic metabolism. By inhibiting these enzymes, the this compound derivatives can disrupt the pH balance of cancer cells, potentially leading to reduced tumor growth and survival. nih.gov

Docking and molecular dynamics studies have provided further insight into the structure-activity relationship of these compounds. For instance, certain derivatives have been shown to form favorable interactions within the active sites of hCA IX and hCA XII, which explains their high selectivity for these isoforms over others like hCA I and hCA II. nih.gov

The following table summarizes the inhibitory activity of selected 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides against various human carbonic anhydrase isoforms.

CompoundhCA I (Ki, nM)hCA II (Ki, nM)hCA IX (Ki, nM)hCA XII (Ki, nM)
6 0.9
11
15
16 0.8
20 0.9
Acetazolamide (Standard)

Data sourced from studies on 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides. nih.gov

Computational Chemistry and Molecular Modeling Applications in 1 Sulfamoylpiperidine 4 Carboxamide Research

Molecular Docking Analyses for Target Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. It is widely employed to understand and predict the binding of potential drug candidates to their protein targets.

In research focused on derivatives of 1-Sulfamoylpiperidine-4-carboxamide, specifically a series of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides, docking studies have been instrumental in elucidating their interaction with various human carbonic anhydrase (hCA) isoforms. nih.gov These enzymes are crucial targets for treating a range of conditions, and understanding inhibitor binding is key to developing isoform-selective drugs. Docking studies revealed that the benzenesulfonamide (B165840) moiety of these inhibitors consistently engages in key interactions within the active site of hCA isoforms. nih.gov Specifically, it forms hydrogen bonds with the amino acid residue Threonine-199 (T199) and establishes hydrophobic contacts with Leucine-198 (L198). nih.gov

The selectivity of certain compounds for tumor-associated isoforms like hCA IX and XII over cytosolic isoforms hCA I and II was also rationalized through docking. nih.gov The analyses showed that the most potent compounds could form favorable interactions within the active sites of hCA IX and XII that were not observed with the other isoforms. nih.gov For instance, the tail portion of a highly active compound was observed to shift toward Valine-62 (V62) in hCA I, forming hydrophobic contacts. nih.gov The reliability of such docking methods is often validated by redocking a known ligand into the crystal structure of the protein; a low root-mean-square deviation (RMSD) between the docked pose and the crystallographic pose (typically <2 Å) indicates a reliable docking protocol. nih.gov

Table 1: Key Molecular Interactions of a 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamide Derivative (Compound 11) with hCA Isoforms from Docking Studies. nih.gov

hCA IsoformInteracting ResiduesType of Interaction
hCA IT199, L198, V62H-bond, Hydrophobic
hCA IIT199, L198H-bond, Hydrophobic
hCA IXT199, L198H-bond, Hydrophobic
hCA XIIT199, L198H-bond, Hydrophobic

Molecular Dynamics Simulations to Investigate Inhibitor Stability and Conformational Dynamics

Molecular dynamics (MD) simulations offer a deeper, dynamic understanding of the behavior of a ligand-protein complex over time. nih.gov This computational method simulates the movements and interactions of atoms and molecules, providing insights into the stability of the complex and the conformational changes that may occur upon binding. nih.gov

For the 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamide series, MD simulations were performed to validate the docking results and assess the stability of the inhibitor-hCA complexes. nih.gov These simulations confirmed that the crucial interactions predicted by docking, particularly the hydrogen bonds with T199 and hydrophobic contacts with L198, were maintained throughout the simulation time for various hCA isoforms. nih.gov The results endorsed the stability of the inhibitors within the active site. nih.gov

Furthermore, clustering analysis of the MD trajectories helped identify the most representative conformations of the inhibitor-enzyme systems. nih.gov This analysis revealed subtle but important conformational shifts. For example, in the simulation with hCA I, the tail of a potent inhibitor was shown to move towards residue V62, establishing hydrophobic interactions, a dynamic detail that complements the static picture provided by docking. nih.gov Such simulations are crucial for confirming that an inhibitor not only fits into the active site but remains stably bound in a favorable conformation. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Studies

Quantitative Structure-Activity Relationship (QSAR) studies are mathematical models that correlate the chemical structure of compounds with their biological activity. nih.gov These models help in predicting the activity of newly designed molecules and understanding which structural features are important for potency. 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA), extend this by considering the 3D properties of molecules, like steric and electrostatic fields. nih.gov

While specific QSAR studies for this compound are not widely published, the methodology has been applied to structurally related compounds, such as 2-(1-Propylpiperidin-4-yl)-1H-benzimidazole-4-carboxamide, which act as PARP inhibitors. nih.gov In a typical QSAR study, a set of molecular descriptors (e.g., electronic, steric, hydrophobic properties) is calculated for a series of compounds. nih.gov A statistical method, like multiple linear regression, is then used to build a model that relates these descriptors to the observed biological activity. nih.gov

The validity of a QSAR model is assessed using statistical parameters like the squared correlation coefficient (R²), which should be high, and through cross-validation (Q²), which measures the model's predictive ability. nih.govnih.gov A robust QSAR model can then be used to predict the activity of untested compounds, guiding synthesis efforts toward more potent molecules. nih.gov For instance, a highly significant QSAR model (R² = 0.935) was developed for the aforementioned PARP inhibitors, enabling the prediction of their inhibitory activity. nih.gov

Fragment-Based Drug Discovery (FBDD) Approaches for Lead Identification and Optimization

Fragment-Based Drug Discovery (FBDD) is a strategy for identifying lead compounds by screening small, low-molecular-weight molecules, known as fragments. wikipedia.orgnih.gov These fragments typically bind weakly to the biological target, but their binding efficiency is often high. Once identified, these fragments can be optimized, grown, or linked together to produce a high-affinity lead compound. wikipedia.org

The core scaffold, this compound, has been explicitly utilized in an FBDD approach targeting human carbonic anhydrases. nih.gov In this research, a library of diversely substituted sulfamide (B24259) fragments was synthesized to explore their inhibitory profiles against different hCA isoforms. This compound was included as one of these fragments. nih.gov

The goal of such screening is to identify fragments that can serve as starting points for developing more complex and potent inhibitors. nih.gov The study highlighted that one of the fragments, when co-crystallized with hCA II, showed significant potential for "fragment periphery evolution." This means the identified fragment provides a solid anchor point in the target's binding site, from which medicinal chemists can grow the molecule to achieve stronger and more selective interactions. nih.gov This approach is a powerful and efficient alternative to high-throughput screening for discovering novel inhibitors. wikipedia.org

Preclinical Research and Therapeutic Development Perspectives

In Vitro Pharmacological Evaluation Beyond Primary Screening

Following initial identification, derivatives of the 1-sulfamoylpiperidine-4-carboxamide core undergo extensive in vitro pharmacological evaluation to characterize their inhibitory activity and selectivity against specific biological targets. A notable example is the investigation of a series of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides as inhibitors of human carbonic anhydrase (hCA) isoforms. nih.gov These enzymes, particularly hCA I, II, IX, and XII, are crucial in various physiological and pathological processes.

Using acetazolamide (B1664987) as a standard inhibitor, researchers have determined the inhibition constants (Kᵢ) of these novel sulfonamides. Several compounds in the series demonstrated potent inhibitory activity in the low nanomolar range against the cancer-associated isoforms hCA IX and XII. nih.gov For instance, one of the most effective compounds, a benzenesulfonamido carboxamide derivative (compound 11), showed high selectivity for the tumor-associated hCA isoforms. nih.gov This selectivity is attributed to its ability to form favorable interactions within the active sites of hCA IX and hCA XII, interactions not observed with the cytosolic isoforms hCA I and hCA II. nih.gov

Similarly, quinazoline-4-piperidine sulfamides (QPS), which contain a related structural core, have been evaluated as inhibitors of ectonucleotide pyrophosphatase/phosphodiesterase 1 (NPP1), an ectoenzyme implicated in disorders like calcific aortic valve disease. nih.gov In these studies, the derivative QPS1 was identified as a potent, non-competitive inhibitor of human NPP1 with a Kᵢ value of 59.3 ± 5.4 nM. nih.gov This evaluation extended to the K121Q NPP1 gene variant, where QPS1 maintained its inhibitory potency. nih.gov

Compound SeriesTarget(s)Key FindingsReference
1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamideshCA I, II, IX, XIIShowed low nanomolar inhibitory activity and selectivity against tumor-associated isoforms hCA IX and XII. Compound 6 was the most potent against hCA IX (Kᵢ = 0.9 nM). Compounds 11 and 15 were also highly potent and selective. nih.gov
Quinazoline-4-piperidine sulfamides (QPS)NPP1QPS1 is a potent (Kᵢ = 59.3 nM) and selective non-competitive inhibitor of human NPP1. It also inhibited the prevalent K121Q gene variant and did not significantly affect other ectonucleotidases like NPP3, NTPDases, and ALP. nih.gov

Advanced Cellular Assay Systems for Efficacy and Selectivity Assessment

To bridge the gap between enzymatic inhibition and cellular function, advanced assay systems are employed. For derivatives like 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, antiproliferative assays using cancer cell lines, such as the DU-145 prostate cancer line, are fundamental. nih.gov These assays provide dose-dependent growth inhibition (GI₅₀) values, quantifying the compound's potency in a cellular context. nih.gov To confirm the mechanism of action suggested by these assays, further biochemical tests are conducted. For example, the tubulin-inhibiting action of this carboxamide class was validated through assays with purified tubulin and by observing an increased number of mitotic cells in treated leukemia cell lines. nih.gov

In the context of calcific diseases, a key cellular model involves primary human aortic valve interstitial cells (VICs). nih.gov Researchers have used this system to test the ability of the NPP1 inhibitor QPS1 to prevent phosphate-induced mineralization, a hallmark of pathology. nih.gov These experiments demonstrated that QPS1, at low micromolar concentrations, could effectively prevent this pathological process and reduce the expression of osteogenic genes, confirming the target engagement and desired biological effect in a disease-relevant cellular environment. nih.gov

For infectious disease applications, such as HIV, sophisticated screening systems are used. A high-throughput AlphaScreen-based assay was developed to identify inhibitors of the protein-protein interaction between HIV-1 integrase and the cellular cofactor LEDGF/p75. nih.gov This system enabled the screening of compound libraries to find novel cores, such as 5-carbonyl-1H-imidazole-4-carboxamides, that can allosterically inhibit integrase activity, a mechanism distinct from direct catalytic inhibition. nih.gov

Lead Optimization Strategies for Enhanced Potency and Target Specificity

Once a lead compound with a desired biological activity is identified, lead optimization strategies are implemented to improve its drug-like properties, including potency and selectivity. A common and effective approach is structure-activity relationship (SAR)-guided optimization. For 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, SAR studies revealed that a mono-substituted carboxamide moiety was crucial for antiproliferative activity. nih.gov This insight guided the synthesis of new analogs, leading to a more than tenfold improvement in potency, with the most active compound achieving a GI₅₀ of 120 nM. nih.gov

Structural simplification is another powerful strategy. Researchers took a highly potent but complex nootropic agent, DM232, and simplified its structure by cleaving a lactam ring to create 4-substituted 1-acylpiperazines. nih.gov The resulting analog, DM235, maintained the high potency of the parent compound, demonstrating that the N-acylpiperazine group could effectively mimic the original pharmacophore while offering a less complex chemical scaffold. nih.gov

In the development of inhibitors for the HIV-1 integrase-LEDGF/p75 interaction, lead optimization began with a hit from a high-throughput screen. nih.gov After analyzing the structure-activity relationship of the initial 1H-imidazole-4,5-dicarbonyl core, an industrial database search was conducted to find optimized structures. This was followed by the synthesis of a selective and non-cytotoxic panel of inhibitors with enhanced potency. nih.gov Computational methods, such as free energy perturbation (FEP)-guided optimization, also play a crucial role in modern lead optimization, allowing for the virtual screening of modifications to improve binding affinity and other properties before undertaking synthesis. nih.gov

Investigation of Potential Therapeutic Applications

The versatility of the this compound scaffold and its derivatives makes it a subject of investigation across multiple therapeutic areas.

In oncology, research has focused on targeting cancer-specific enzymes. A series of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides were specifically designed to inhibit human carbonic anhydrase IX and XII. nih.gov These isoforms are significantly overexpressed in many solid tumors, where they help maintain pH homeostasis, allowing cancer cells to thrive in hypoxic and acidic microenvironments. By selectively inhibiting these enzymes, these compounds represent a targeted approach to disrupt tumor survival mechanisms. nih.gov Docking and molecular dynamics studies have supported these findings, showing that the high selectivity of certain derivatives is due to specific, favorable interactions within the active sites of the cancer-related hCA isoforms. nih.gov

Another avenue in oncology research involves the inhibition of tubulin polymerization. A novel class of tubulin inhibitors, 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, was discovered through screening against the DU-145 prostate cancer cell line. nih.gov These compounds demonstrated antiproliferative activity, and subsequent optimization yielded a lead compound with potent activity (GI₅₀ = 120 nM), positioning it as a candidate for development into a chemotherapeutic agent for prostate cancer. nih.gov

In the field of infectious diseases, related carboxamide structures have been identified as promising antiviral agents. Specifically, novel 5-carbonyl-1H-imidazole-4-carboxamides were discovered to be allosteric inhibitors of HIV-1 integrase. nih.gov They function by disrupting the crucial interaction between the viral integrase and the human cellular cofactor LEDGF/p75, which is essential for the integration of the viral DNA into the host genome. nih.gov This approach is particularly valuable as it offers a way to overcome clinical resistance that has developed against traditional inhibitors that target the enzyme's catalytic site. nih.gov

The piperidine (B6355638) carboxamide core is also relevant in the search for treatments for CNS disorders. Research into nootropic agents, which enhance cognitive function, has led to the development of potent compounds. As part of a lead optimization strategy, the complex molecule DM232, which showed efficacy in preventing amnesia in animal models at very low doses, was simplified. nih.gov This resulted in 1-acylpiperazine derivatives, such as DM235, which retained the high nootropic activity of the parent compound. nih.gov This work highlights the potential of piperazine- and piperidine-based carboxamides as core structures for developing new therapies for cognitive deficits and neurodegenerative conditions.

Ocular Conditions and pH Regulation in Disease

The compound this compound, also known as SLC-0111, is a potent and selective inhibitor of specific carbonic anhydrase (CA) isoforms. Its therapeutic potential is being explored in conditions where the activity of these enzymes plays a critical role, notably in certain ocular diseases and cancers, primarily through the mechanism of pH regulation.

Ocular Conditions

Carbonic anhydrase inhibitors (CAIs) are an established class of drugs for managing elevated intraocular pressure (IOP), a primary risk factor for glaucoma. nih.govnih.gov The mechanism of action involves the inhibition of CA isozymes within the ciliary processes of the eye. nih.gov This inhibition reduces the formation and secretion of bicarbonate ions, which in turn decreases the production of aqueous humor, the fluid that fills the front part of the eye. nih.govrxlist.com A reduction in aqueous humor leads to a decrease in IOP. nih.govrxlist.com

Several carbonic anhydrase isozymes are present in ocular tissues, including CA-II, CA-IV, and CA-XII, which are all involved in aqueous humor secretion. nih.govresearchgate.net Systemic and topical CAIs are used clinically to manage glaucoma and have also been shown to be effective in treating macular edema. nih.gov While specific preclinical studies on the direct application of this compound in animal models of glaucoma were not identified in the search results, its potent inhibitory action against relevant CA isoforms suggests a potential therapeutic role.

Furthermore, some studies indicate that topical carbonic anhydrase inhibitors may increase ocular blood flow velocities in the retinal circulation, which could be beneficial in glaucomatous optic neuropathy where vascular deficiencies are often a contributing factor. aoa.org

pH Regulation in Disease

The role of this compound in pH regulation is most extensively studied in the context of cancer. mdpi.comresearchgate.net Many solid tumors exhibit significant areas of hypoxia (low oxygen). nih.gov In response to hypoxia, cancer cells upregulate specific, tumor-associated carbonic anhydrase isoforms, primarily CA IX and CA XII. researchgate.netfrontiersin.org

These enzymes are located on the surface of cancer cells and play a crucial role in regulating pH. frontiersin.orgnih.gov They efficiently convert carbon dioxide into protons and bicarbonate ions. nih.gov This enzymatic activity helps maintain a stable, slightly alkaline intracellular pH (pHi) which is favorable for cancer cell survival and proliferation, while contributing to an acidic extracellular microenvironment (pHe). mdpi.comnih.gov This acidic pHe facilitates tumor invasion, metastasis, and resistance to therapy. nih.govnih.gov

This compound (SLC-0111) is a powerful inhibitor of these tumor-associated enzymes, CA IX and XII. frontiersin.org By inhibiting their function, SLC-0111 disrupts the pH-regulating machinery of cancer cells. frontiersin.orgnih.gov This leads to a decrease in the acidification of the tumor microenvironment and can interfere with tumor growth and metastasis. nih.gov Preclinical studies have shown that SLC-0111 demonstrates anti-tumor efficacy in various models, including breast cancer, pancreatic cancer, and head and neck squamous cell carcinoma (HNSCC). nih.govnih.gov In HNSCC models, the combination of SLC-0111 with the chemotherapeutic agent cisplatin (B142131) resulted in reduced tumor cell proliferation, migration, and invasion. nih.gov

The tables below summarize the inhibitory potency of SLC-0111 against different carbonic anhydrase isoforms, highlighting its selectivity for the tumor-associated enzymes CA IX and CA XII over the ubiquitous, off-target isoforms CA I and CA II.

Table 1: Inhibitory Profile of SLC-0111 against Human (h) Carbonic Anhydrase Isoforms

Compound hCA I (Inhibition Constant Ki, nM) hCA II (Inhibition Constant Ki, nM) hCA IX (Inhibition Constant Ki, nM) hCA XII (Inhibition Constant Ki, nM)
SLC-0111 Micromolar Range Micromolar Range Low Nanomolar Low Nanomolar

Data sourced from a 2021 study on the antiproliferative effects of sulphonamide carbonic anhydrase inhibitors. unicatt.it "Micromolar" and "Low Nanomolar" are used to reflect the source's description of activity.

Future Research Directions and Translational Opportunities for 1 Sulfamoylpiperidine 4 Carboxamide

Exploration of Novel Biological Targets and Polypharmacology

While the primary known targets of 1-sulfamoylpiperidine-4-carboxamide derivatives are the zinc-containing metalloenzymes, carbonic anhydrases (CAs), future research will likely delve into their broader pharmacological profile. nih.gov The concept of polypharmacology, where a single compound interacts with multiple targets, is a significant area of investigation. nih.gov For carbonic anhydrase inhibitors, this could translate to therapeutic benefits in a range of conditions beyond those traditionally associated with CA inhibition. nih.govnih.gov

Future research should systematically screen this compound and its analogues against a wide panel of enzymes and receptors to identify potential off-target activities. This could uncover unexpected therapeutic applications. For instance, some CA inhibitors have shown activity against other enzymes or have influenced pathways indirectly related to CA activity. nih.gov Understanding these interactions is crucial for predicting both therapeutic effects and potential side effects. The exploration of its effects on various CA isoforms, which are differentially expressed in various tissues and pathological conditions, remains a key area of interest. nih.govnih.govmdpi.com For example, while some isoforms are cytosolic, others are membrane-bound or mitochondrial, and selective inhibition of these could lead to targeted therapeutic effects in diseases like cancer, obesity, and neurological disorders. nih.govmdpi.comnih.gov

Development of Advanced Analogues with Enhanced Selectivity and Efficacy

A significant avenue of future research lies in the rational design and synthesis of advanced analogues of this compound to achieve greater selectivity and efficacy for specific CA isoforms. nih.govnih.gov The development of isoform-selective inhibitors is critical to minimize off-target effects and enhance the therapeutic window. nih.govnih.gov For example, selective inhibition of tumor-associated isoforms hCA IX and XII is a key goal in cancer therapy, as these isoforms are involved in pH regulation in the tumor microenvironment and contribute to tumor progression and metastasis. nih.govnih.govnih.gov

Recent studies have shown that modifications to the this compound scaffold can lead to compounds with low nanomolar inhibitory activity and significant selectivity for these cancer-related isoforms over the ubiquitous cytosolic isoforms hCA I and II. nih.govnih.govresearchgate.net The "tail approach" in drug design, where different chemical moieties are added to the primary scaffold, has been particularly successful in modulating the selectivity of CA inhibitors. researchgate.net This involves designing tails that can interact with specific amino acid residues unique to the active site of the target isoform. nih.govresearchgate.net

Docking and molecular dynamics studies have been instrumental in understanding the structure-activity relationships and guiding the design of these selective inhibitors. nih.govnih.gov These computational tools can predict how different substitutions on the piperidine (B6355638) ring or the carboxamide group will affect the binding affinity and selectivity for various CA isoforms. nih.govnih.gov Future work will likely involve the synthesis and evaluation of a broader range of analogues with diverse chemical features to further refine selectivity and potency. nih.govnih.gov

Compound TypeKey Structural FeatureTarget Isoform(s)Reported PotencyReference
1-(4-sulfamoylbenzoyl)piperidine-4-carboxamidesPiperazine (B1678402) and benzylamine (B48309) amides as "tails"hCA IX, hCA XIILow nanomolar to sub-nanomolar Ki nih.govnih.gov
Sulfamide (B24259) FragmentsVaried substitutions on the sulfamide grouphCA IX, hCA XII- nih.gov

Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding

To gain a deeper understanding of the mechanisms of action of this compound and its analogues, the integration of various "omics" data will be indispensable. This includes genomics, transcriptomics, proteomics, and metabolomics. While specific multi-omics studies on this compound are yet to be extensively reported, the application of these technologies in related fields provides a clear roadmap. frontiersin.org

By combining these datasets, researchers can construct a comprehensive picture of the cellular response to the inhibitor. For instance, transcriptomic and proteomic analyses can reveal changes in gene and protein expression levels following treatment, identifying pathways that are modulated by the compound beyond direct CA inhibition. frontiersin.org Metabolomic studies can shed light on the downstream metabolic consequences of inhibiting specific CA isoforms, which is particularly relevant for understanding their effects in metabolic disorders and cancer. nih.gov

Such an integrated approach can help in identifying novel biomarkers for patient stratification and for monitoring treatment response. frontiersin.org It can also uncover mechanisms of resistance and provide insights for the development of combination therapies. The use of systems biology approaches to model the complex interactions within the cell will be crucial for interpreting the large datasets generated by multi-omics platforms. frontiersin.org

Challenges and Opportunities in the Translational Advancement of this compound Compounds

The translation of promising this compound-based compounds from the laboratory to the clinic presents both challenges and opportunities. A primary challenge is achieving the desired pharmacokinetic and pharmacodynamic properties, including good oral bioavailability, metabolic stability, and a favorable safety profile. tandfonline.comnih.gov

A significant opportunity lies in the development of hybrid drugs. tandfonline.com This involves combining the this compound scaffold with other pharmacophores to create a single molecule that can hit multiple targets. tandfonline.com This approach can lead to synergistic therapeutic effects and may help in overcoming drug resistance. tandfonline.com For example, hybrid molecules incorporating a CA inhibitor and a cytotoxic agent could be highly effective in cancer therapy. tandfonline.com

Another opportunity is the use of these compounds as diagnostic tools or for targeted drug delivery. The overexpression of certain CA isoforms on the surface of tumor cells makes them attractive targets for imaging agents and for the delivery of anticancer drugs. nih.gov

However, the path to clinical translation is fraught with challenges, including the high cost and long duration of clinical trials, and the need to identify the patient populations most likely to benefit from these targeted therapies. nih.gov Overcoming the hurdles of drug development will require a multidisciplinary approach, involving chemists, biologists, pharmacologists, and clinicians. nih.gov

Q & A

Q. What are the optimal reaction conditions for synthesizing 1-sulfamoylpiperidine-4-carboxamide derivatives?

The synthesis of this compound derivatives typically involves coupling reactions between sulfamoylbenzoyl intermediates and substituted amines. Key steps include:

  • Solvent selection : Dimethylformamide (DMF) or methanol is preferred to stabilize intermediates and enhance reactivity .
  • Catalysts : Triethylamine or pyridine is used to neutralize HCl byproducts during amide bond formation .
  • Temperature control : Reactions are often conducted at room temperature or under mild reflux (40–60°C) to avoid decomposition .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures yields products with >95% purity .

Q. How can researchers validate the structural integrity of synthesized this compound derivatives?

Structural validation requires a combination of analytical techniques:

  • NMR spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR spectra confirm substituent positions and stereochemistry. For example, piperidine ring protons resonate at δ 1.42–4.49 ppm, while sulfamoyl groups appear as singlets near δ 7.16–7.68 ppm .
  • Mass spectrometry : High-resolution ESI-MS ensures molecular weight accuracy (e.g., m/z 471 for dichlorobenzyl derivatives) .
  • Elemental analysis : Carbon, hydrogen, and nitrogen percentages must align with theoretical values (e.g., %C 51.07 vs. observed 51.12) .

Q. What biological targets are associated with this compound derivatives?

These compounds are primarily investigated as human carbonic anhydrase inhibitors (hCAIs), targeting isoforms like hCA II and IX.

  • Mechanism : The sulfamoyl group binds to the zinc ion in the enzyme’s active site, while the piperidine-carboxamide moiety enhances selectivity via hydrophobic interactions .
  • Activity assays : Inhibition constants (KiK_i) are measured using stopped-flow CO2_2 hydration assays, with reported values in the nanomolar range for optimized derivatives .

Advanced Research Questions

Q. How do substituent variations on the benzylamine moiety impact hCA inhibitory activity?

Structure-activity relationship (SAR) studies reveal:

  • Electron-withdrawing groups (e.g., 3,4-dichloro) improve potency by enhancing sulfamoyl-zinc coordination. Derivatives with 3,4-dichlorobenzyl substituents exhibit KiK_i values of 12 nM, compared to 84 nM for unsubstituted analogs .
  • Steric effects : Bulky substituents (e.g., 4-fluorobenzyl) reduce activity due to hindered access to the hydrophobic pocket .
  • Quantitative SAR (QSAR) : Computational models (e.g., CoMFA) correlate logP values with membrane permeability, guiding lead optimization .

Q. What strategies resolve contradictions in enzyme inhibition data across different assay formats?

Discrepancies in KiK_i values between fluorometric and stopped-flow assays often arise from:

  • Protein conformation differences : Crystallographic studies show that sulfonamide binding induces structural rearrangements in hCA II, affecting assay sensitivity .
  • Buffer interference : Phosphate buffers in fluorometric assays may chelate zinc, artificially inflating KiK_i values. Switching to Tris-HCl buffers resolves this .
  • Validation : Cross-validate results using isothermal titration calorimetry (ITC) to measure binding thermodynamics directly .

Q. How can molecular dynamics (MD) simulations enhance the design of this compound derivatives?

MD simulations (e.g., using ff14SB force fields) provide insights into:

  • Binding stability : Simulations >100 ns reveal that derivatives with flexible piperidine rings maintain tighter contacts with hCA IX’s catalytic residues .
  • Solvent effects : Water molecules in the active site displace weakly bound ligands, explaining reduced activity in hydrophilic analogs .
  • Trajectory analysis : Tools like CPPTRAJ quantify root-mean-square fluctuations (RMSF) to identify rigid regions for structure-based optimization .

Q. What analytical challenges arise in characterizing hydrolytic degradation products of 1-sulfamoylpiperidine-4-carboxamides?

Degradation under acidic/alkaline conditions produces:

  • Sulfamoyl cleavage : LC-MS detects sulfonic acid byproducts (m/z 96–98) .
  • Piperidine ring oxidation : HPLC-UV (254 nm) identifies N-oxide derivatives, requiring chiral columns to resolve enantiomers .
  • Mitigation : Stabilize compounds by storing at −20°C in anhydrous DMSO and avoiding prolonged exposure to light .

Q. How do crystallographic studies inform the design of this compound analogs?

X-ray structures (e.g., PDB ID: 10Z) highlight:

  • Zinc coordination : The sulfamoyl group’s O and N atoms form a trigonal planar geometry with Zn2+^{2+} in hCA II .
  • Hydrogen bonding : The carboxamide NH interacts with Thr199, a key residue for inhibitor binding .
  • Design implications : Introducing hydrogen bond donors (e.g., hydroxyl groups) at the piperidine 4-position improves affinity by 3-fold .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.